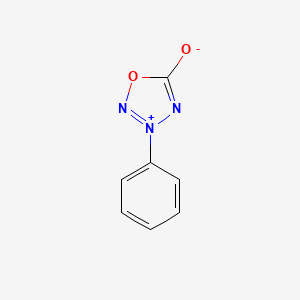
3-Phenyloxatriazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyloxatriazol-3-ium-5-olate is a mesoionic compound belonging to the class of oxadiazolium-5-olates. These compounds are known for their unique electronic structures, which allow them to participate in a variety of chemical reactions. The presence of both positive and negative charges within the same molecule makes them highly reactive and versatile in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyloxatriazol-3-ium-5-olate typically involves the reaction of phenylhydrazine with glyoxylic acid, followed by cyclization with nitrous acid. This method yields the desired compound with good efficiency. The reaction conditions generally include maintaining a low temperature to prevent decomposition and using an acidic medium to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the implementation of green chemistry principles, such as using ultrasound-assisted synthesis, has been explored to make the process more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3-Phenyloxatriazol-3-ium-5-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxatriazolium derivatives, which can have different functional groups attached to the phenyl ring or the oxadiazolium core. These derivatives often exhibit unique chemical and biological properties .
Scientific Research Applications
3-Phenyloxatriazol-3-ium-5-olate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenyloxatriazol-3-ium-5-olate involves its interaction with biological molecules through its mesoionic structure. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to generate nitric oxide under certain conditions also contributes to its biological activity, particularly in vasodilation and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-[1,2,3]oxadiazol-3-ium-5-olate: Known for its anticancer properties.
4-Acetyl-3-(2-aryl-2-oxoethyl)-1-phenyl-1H-1,2,3-triazol-3-ium-5-olate: Exhibits significant antifungal activity.
4-Hydroxy-2,6-diaryl-2H-[1,2,3]triazolо[1,5-а]pyridin-8-ium-3-olates: Known for their fungicidal properties.
Uniqueness
3-Phenyloxatriazol-3-ium-5-olate stands out due to its mesoionic nature, which provides it with unique electronic properties and reactivity.
Properties
CAS No. |
57859-20-8 |
|---|---|
Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
3-phenyloxatriazol-3-ium-5-olate |
InChI |
InChI=1S/C7H5N3O2/c11-7-8-10(9-12-7)6-4-2-1-3-5-6/h1-5H |
InChI Key |
BAIPLUJMSKDYGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[N+]2=NOC(=N2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















